molecular formula C15H24N2O8 B12568639 But-2-enedioic acid--N,1-dimethylpiperidin-3-amine (2/1) CAS No. 184637-59-0

But-2-enedioic acid--N,1-dimethylpiperidin-3-amine (2/1)

Cat. No.: B12568639
CAS No.: 184637-59-0
M. Wt: 360.36 g/mol
InChI Key: LUWHZGDJNXQAMF-UHFFFAOYSA-N
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Description

But-2-enedioic acid–N,1-dimethylpiperidin-3-amine (2/1) is a chemical compound that combines but-2-enedioic acid and N,1-dimethylpiperidin-3-amine in a 2:1 ratio

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of But-2-enedioic acid–N,1-dimethylpiperidin-3-amine (2/1) typically involves the reaction of but-2-enedioic acid with N,1-dimethylpiperidin-3-amine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of But-2-enedioic acid–N,1-dimethylpiperidin-3-amine (2/1) may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

But-2-enedioic acid–N,1-dimethylpiperidin-3-amine (2/1) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents such as thionyl chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

But-2-enedioic acid–N,1-dimethylpiperidin-3-amine (2/1) has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of But-2-enedioic acid–N,1-dimethylpiperidin-3-amine (2/1) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • But-2-enedioic acid–N-methylpiperidin-3-amine (2/1)
  • But-2-enedioic acid–N,1-dimethylpiperidin-2-amine (2/1)

Uniqueness

But-2-enedioic acid–N,1-dimethylpiperidin-3-amine (2/1) is unique due to its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

184637-59-0

Molecular Formula

C15H24N2O8

Molecular Weight

360.36 g/mol

IUPAC Name

but-2-enedioic acid;N,1-dimethylpiperidin-3-amine

InChI

InChI=1S/C7H16N2.2C4H4O4/c1-8-7-4-3-5-9(2)6-7;2*5-3(6)1-2-4(7)8/h7-8H,3-6H2,1-2H3;2*1-2H,(H,5,6)(H,7,8)

InChI Key

LUWHZGDJNXQAMF-UHFFFAOYSA-N

Canonical SMILES

CNC1CCCN(C1)C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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